Urea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-
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Overview
Description
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of bromophenyl and morpholinylmethyl groups attached to a urea backbone, giving it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 3-bromophenylamine with morpholine in the presence of a urea derivative. The reaction is usually carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as filtration, extraction, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl morpholinyl urea derivatives, while reduction can produce amine-substituted urea compounds .
Scientific Research Applications
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl groups can interact with biological molecules through halogen bonding, while the morpholinylmethyl groups can enhance solubility and bioavailability. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-bromophenyl)urea: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Urea, N,N’-bis(2-bromophenyl)-: Another similar compound with bromine atoms in different positions, affecting its chemical properties.
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-4-morpholinylmethyl]- is unique due to the presence of both bromophenyl and morpholinylmethyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
649740-16-9 |
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Molecular Formula |
C23H28Br2N4O3 |
Molecular Weight |
568.3 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-morpholin-4-ylmethyl]urea |
InChI |
InChI=1S/C23H28Br2N4O3/c24-19-5-1-3-17(15-19)21(28-7-11-31-12-8-28)26-23(30)27-22(29-9-13-32-14-10-29)18-4-2-6-20(25)16-18/h1-6,15-16,21-22H,7-14H2,(H2,26,27,30) |
InChI Key |
QKJSTFBSZVXPGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCOCC4 |
Origin of Product |
United States |
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